
(4-(Methoxycarbonyl)-phenyl) zinc pivalate (0.88 mmol/g)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Methoxycarbonyl)-phenyl) zinc pivalate (0.88 mmol/g), also known as Zn(Piv)4, is an organic compound composed of zinc and pivalic acid (2,2-dimethylpropionic acid). It is a white, crystalline solid that is soluble in organic solvents and has a melting point of about 200°C. Zn(Piv)4 is used in a variety of scientific applications, including as a catalyst for organic reactions, a ligand for metal complexes, and a reagent for the synthesis of various organic compounds. It has a variety of biochemical and physiological effects and can be used in laboratory experiments, although it has certain advantages and limitations.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Zinc pivalates, including variants like "(4-(Methoxycarbonyl)-phenyl) zinc pivalate," have been utilized in the synthesis of air-stable solid zinc pivalates of sensitive aromatics and heteroaromatics. These compounds, due to their stability in air, offer a versatile base for further chemical reactions, including Negishi cross-couplings and reactions with various electrophiles. The development of such zinc reagents has significantly expanded the toolkit available for synthetic organic chemistry, allowing for the efficient preparation of a wide range of complex molecules (Stathakis, Manolikakes, & Knochel, 2013).
Materials Science and Catalysis
In the realm of materials science, zinc complexes, including those with structures similar to "(4-(Methoxycarbonyl)-phenyl) zinc pivalate," have been synthesized and characterized for their electro-optical properties. These studies are aimed at understanding the influence of zinc complexes on the properties of materials, potentially leading to applications in light-emitting devices and other electronic applications (Winter et al., 2009).
Advanced Catalysts
Zinc organometallics have been explored as precursors for advanced catalysts. For instance, the study of copper-zinc oxide catalysts derived from precursors like zinc pivalates has shown promising applications in methanol synthesis and the water-gas shift reaction. The unique properties of these catalysts, such as enhanced activity and selectivity, can be attributed in part to the precursors used in their synthesis, highlighting the importance of zinc organometallics in catalytic applications (Himelfarb, Simmons, Klier, & Herman, 1985).
Medicinal Chemistry
The potential of zinc complexes in medicinal chemistry has also been explored, with studies investigating the synthesis, structural analysis, and assessment of biological profiles of various Zn(II) complexes. These complexes have shown promise as enzyme inhibitors and anticancer agents, demonstrating the versatility of zinc organometallics in the development of new therapeutic agents (Sultana et al., 2016).
Eigenschaften
IUPAC Name |
zinc;2,2-dimethylpropanoate;methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.C5H10O2.Zn/c1-8-7-5-3-2-4-6-7;1-5(2,3)4(6)7;/h3-6H,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJWJAVABXFXAS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].COC1=CC=[C-]C=C1.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Methoxycarbonyl)-phenyl) zinc pivalate (0.88 mmol/g) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

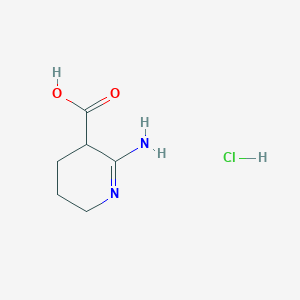
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2565220.png)
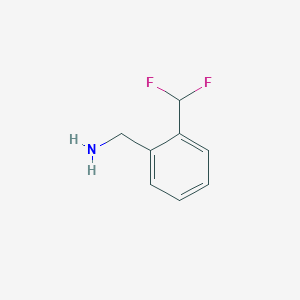
![(3R,5R)-5-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid](/img/structure/B2565223.png)
![6-Chloro-N-[2-(4-ethylpiperazin-1-YL)ethyl]pyridine-2-carboxamide](/img/structure/B2565227.png)
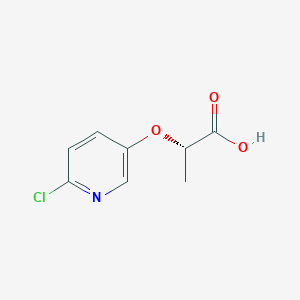
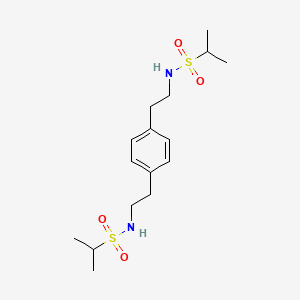
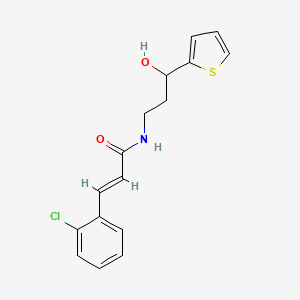
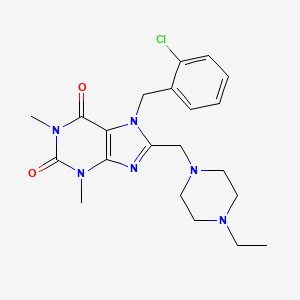
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pentyloxy)benzamide hydrochloride](/img/structure/B2565236.png)
![2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2565237.png)
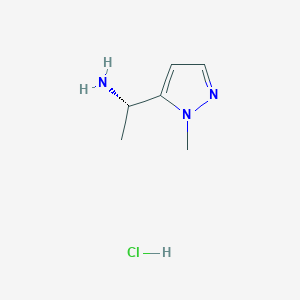

![6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565242.png)